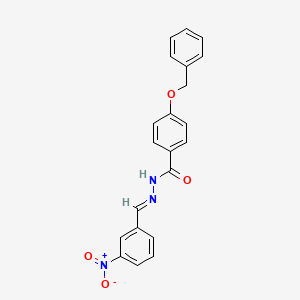![molecular formula C14H22N2O2 B3861671 N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide
Overview
Description
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide, also known as modafinil, is a wakefulness-promoting agent that is widely used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has gained popularity as a cognitive enhancer due to its ability to improve alertness, attention, and memory. The purpose of
Mechanism of Action
The exact mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also affects the activity of certain brain regions involved in wakefulness and attention.
Biochemical and Physiological Effects:
Modafinil has been shown to improve cognitive performance in healthy individuals as well as those with sleep disorders. It has been found to enhance alertness, attention, and memory. Modafinil has also been shown to improve mood and reduce fatigue. The effects of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide on the brain and body are complex and not fully understood.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages and limitations for use in lab experiments. Its ability to improve cognitive performance makes it a useful tool for studying the neural mechanisms underlying cognition. However, N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide can also have side effects such as headache, nausea, and insomnia. It is important to carefully consider the dose and timing of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide administration to minimize these effects.
Future Directions
There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of addiction and substance abuse. Further research is needed to fully understand the effects of N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide on the brain and body and to develop new therapeutic applications for this compound.
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity as a cognitive enhancer. It is used to treat sleep disorders and has potential therapeutic applications in the treatment of cognitive impairment, addiction, and substance abuse. Modafinil has several advantages and limitations for use in lab experiments, and further research is needed to fully understand its effects on the brain and body.
Scientific Research Applications
Modafinil has been extensively studied for its therapeutic and cognitive enhancing effects. It is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and fatigue associated with multiple sclerosis.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16(2)10-4-9-15-14(17)11-12-5-7-13(18-3)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUVEEYXIFGLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B3861598.png)
![2-isopropyl-5-methylcyclohexyl [(4-methylphenyl)thio]acetate](/img/structure/B3861600.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3861605.png)

![4-tert-butyl-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3861614.png)
![ethyl (4-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B3861622.png)
![methyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861624.png)
![(3-fluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861630.png)
![4-bromobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3861655.png)

![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3861661.png)
![N'-[3-(benzyloxy)benzylidene]nonanohydrazide](/img/structure/B3861664.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)
![N-[phenyl(3-pyridinyl)methyl]urea](/img/structure/B3861690.png)